Atevirdine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atevirdine Mesylate is a mesylate salt form of atevirdine, a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.
Scientific Research Applications
Pharmacokinetics in HIV Treatment
Atevirdine mesylate, a non-nucleoside reverse transcriptase inhibitor, was studied for its dosage requirements and pharmacokinetics in HIV patients. This research, conducted through two phase I trials, investigated the variability in plasma concentrations of atevirdine and its metabolite, N-ATV, in patients with HIV-1 infection. The study revealed significant interpatient variability in the pharmacokinetics of atevirdine, emphasizing the need for adjusted maintenance doses to achieve desired trough concentrations. This research enhances understanding of atevirdine's pharmacokinetic profile in HIV therapy (Morse et al., 2000).
Comparison with Other Antiviral Agents
Atevirdine mesylate was compared with a new series of benzofuran derivatives for antitumor and antiviral activity. This comparison revealed that some benzofuran derivatives showed higher potency than atevirdine. This suggests alternative or improved treatment options for HIV, as well as potential applications in cancer therapy (Galal et al., 2009).
Analogues for Anti-HIV Activity
Research on analogues of atevirdine mesylate focused on enhancing anti-HIV activity. By modifying the molecular structure of atevirdine, researchers aimed to develop compounds with improved efficacy against HIV. This approach represents a significant contribution to the development of more effective HIV treatments (Hadizadeh & Mehrparvar, 2003).
properties
CAS RN |
138540-32-6 |
---|---|
Product Name |
Atevirdine mesylate |
Molecular Formula |
C22H29N5O5S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone;methanesulfonic acid |
InChI |
InChI=1S/C21H25N5O2.CH4O3S/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19;1-5(2,3)4/h4-8,13-14,22,24H,3,9-12H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
HKPKBPALSLUFFM-UHFFFAOYSA-N |
SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
atevirdine atevirdine mesylate U 87201 U 87201E U-87201 U-87201E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.